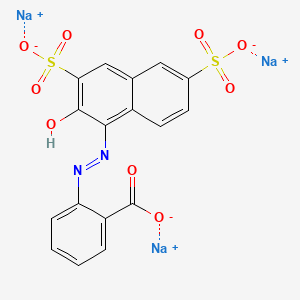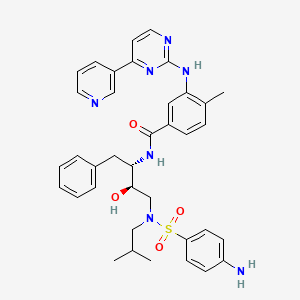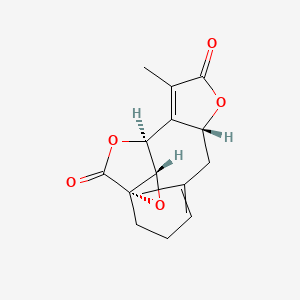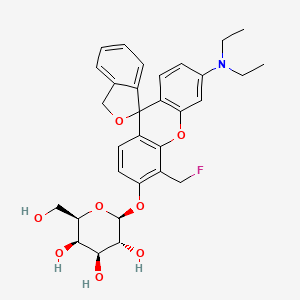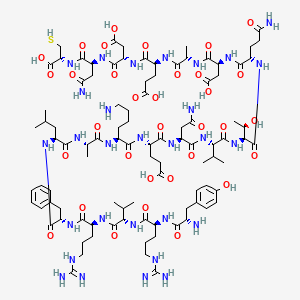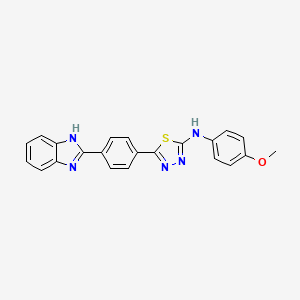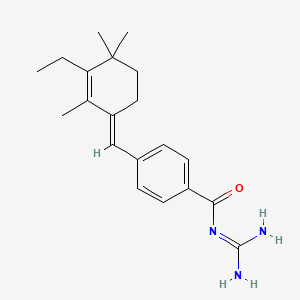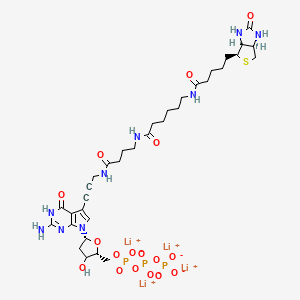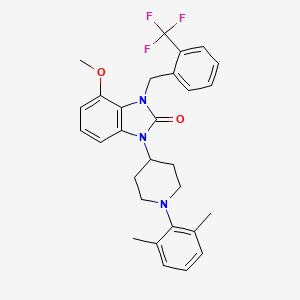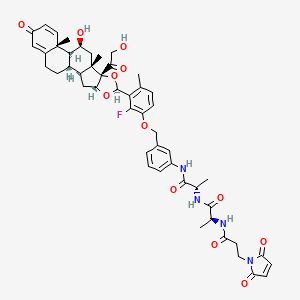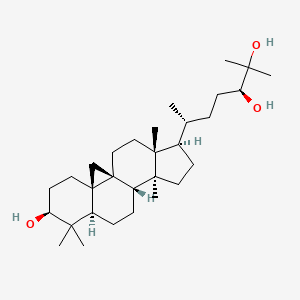
(24S)-Cycloartane-3|A,24,25-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(24S)-Cycloartane-3 is a triterpenoid compound that belongs to the cycloartane family. These compounds are characterized by their unique tetracyclic structure, which is derived from the cyclization of squalene. Cycloartane derivatives are commonly found in various plant species and have been studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-Cycloartane-3 typically involves the cyclization of squalene or its derivatives. One common method is the acid-catalyzed cyclization of squalene, which can be achieved using strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (24S)-Cycloartane-3 may involve the extraction of natural sources, such as plants that are rich in cycloartane derivatives. The extraction process usually includes solvent extraction, followed by purification steps like chromatography to isolate the desired compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce cycloartane derivatives are being explored.
化学反応の分析
Types of Reactions
(24S)-Cycloartane-3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (24S)-Cycloartane-3 can yield cycloartane-3,24-dione, while reduction can produce cycloartane-3,24-diol.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.
Biology: Studies have shown its role in modulating cellular processes and signaling pathways.
Medicine: It exhibits promising anti-inflammatory, anti-cancer, and immunomodulatory properties, making it a candidate for drug development.
Industry: Its derivatives are used in the formulation of cosmetics and nutraceuticals due to their bioactive properties.
作用機序
The mechanism of action of (24S)-Cycloartane-3 involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and transcription factors, leading to changes in cellular processes. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its anti-cancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
- Cycloartane-3,24-diol
- Cycloartane-3,24-dione
- Cyclogalegigenin
- Cyclopycanthogenin
Uniqueness
(24S)-Cycloartane-3 is unique due to its specific stereochemistry and the presence of functional groups that confer distinct biological activities. Compared to other cycloartane derivatives, it has shown a broader spectrum of bioactivities, making it a valuable compound for further research and development.
特性
分子式 |
C30H52O3 |
|---|---|
分子量 |
460.7 g/mol |
IUPAC名 |
(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1 |
InChIキー |
BKRIPHYESIGPJC-FACDIJBUSA-N |
異性体SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


